Di(benzoylcyclopentadienyl) Iron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

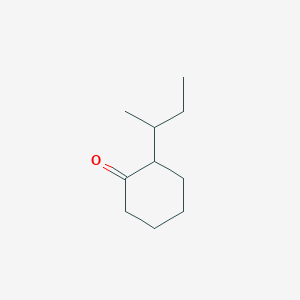

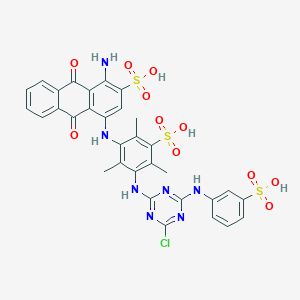

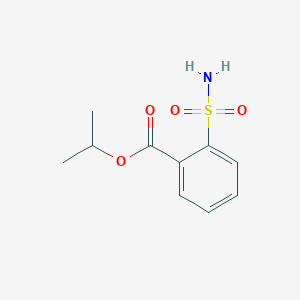

Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-Dibenzoylferrocene, has the molecular formula C24H18FeO2 and a molecular weight of 394.25 . It is also referred to by other synonyms such as Bis(benzoylcyclopentadienyl) Iron .

Synthesis Analysis

A paper published in Dalton Transactions discusses a strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . This could potentially be applied to the synthesis of Di(benzoylcyclopentadienyl) Iron.Molecular Structure Analysis

The molecular structure of Di(benzoylcyclopentadienyl) Iron is represented by the SMILES string: O=C(C1=CC=CC1[Fe]C1C=CC=C1C(=O)C1=CC=CC=C1)C1=CC=CC=C1 . The compound has a molecular weight of 394.25 g/mol .Chemical Reactions Analysis

A study in Dalton Transactions provides insights into the chemical reactions of ferricenium derivatives . The study reveals that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations in the oxidized species than in their neutral analogs .Physical And Chemical Properties Analysis

Di(benzoylcyclopentadienyl) Iron is a powder to crystal substance with an orange to brown color . It has a melting point of 103 °C and a density of 1.42 g/cm3 . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen

Iron-Catalyzed Dehydrogenation Reactions

Field

Sustainable Energy and Catalysis

Application Summary

Iron-based catalysts have shown unprecedented reactivity in the acceptorless dehydrogenation reactions of feedstock chemicals, with the liberation of molecular hydrogen as the by-product . This has enabled greener chemical synthetic methods and alternative energy storage systems .

Methods and Procedures

The design of iron catalysts involves judiciously choosing ligands . The proper design of iron catalysts can aid in the development of new sustainable energy storage systems and catalysis .

Results and Outcomes

The iron-based dehydrogenation strategy provides an opportunity to make industrially applicable, cost-effective, and environmentally benign catalytic systems .

Synthetic, Spectroscopic, Structural, and Electrochemical Investigations

Field

Chemistry and Biochemistry

Application Summary

A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .

Methods and Procedures

The investigations involved using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .

Results and Outcomes

The nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs . The data for the paramagnetic ferricenium derivatives reveals that this substitutional behavior is more complex and fundamentally reversed .

Catalysis of Organic Transformations

Field

Organic Chemistry and Catalysis

Application Summary

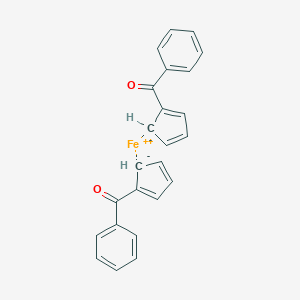

Cyclopentadienone iron tricarbonyl complexes have found a significant number of applications in the catalysis of a number of organic transformations . Notably, these transformations include hydrogenation, transfer hydrogenation, and formation of C–N bonds via reductive amination and ‘hydrogen borrowing’ reactions .

Methods and Procedures

The synthesis of these complexes often involves the intramolecular cyclisation of a diyne as a key step . The complexes can be generated as enantiomerically enriched through asymmetric synthesis of a C2-symmetric diol .

Results and Outcomes

Although the complexes proved to be effective as catalysts for the reduction of ketones, the alcohol products were formed in low enantiomeric excesses (not exceeding ca. 35%), highlighting the challenging nature of asymmetric catalysis using complexes of this type .

Oxygen Activation in Technologically Relevant Reactions

Field

Biochemistry and Sustainable Technologies

Application Summary

Iron and manganese complexes that activate oxygen atoms play multiple roles in technologically relevant reactions as well as in biological transformations . These processes have found application in many areas, starting from catalysis and sustainable technologies, through DNA oxidative cleavage, to new substances useful in chemotherapeutic drugs .

Methods and Procedures

The synthesis of low-valent iron and manganese complexes capable of stabilizing intermediates produced in the oxygenation cycles is of great interest . These complexes serve as models for high-valent intermediates in the catalytic cycles of enzymes that carry out a series of oxidative modifications .

Results and Outcomes

These complexes can find application as new anti-cancer drugs . Also, owing to the ability of the oxygen atom to exchange in reaction with H2O, they can be successfully applied in photodriven reactions of water oxidation, as well as in chemically regenerated fuel cells as a redox catalyst .

Hydrogenation and Transfer Hydrogenation

Application Summary

Cyclopentadienone iron tricarbonyl complexes have recently found a significant number of applications in the catalysis of a number of organic transformations, notably hydrogenation and transfer hydrogenation .

Results and Outcomes

Although the complexes proved to be effective as catalysts for the reduction of ketones, the alcohol products were formed in low enantioselectivities (not exceeding ca. 35%), highlighting the challenging nature of asymmetric catalysis using complexes of this type .

Safety And Hazards

Eigenschaften

IUPAC Name |

cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFFQOLCTAEBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

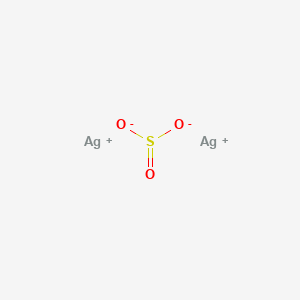

[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(benzoylcyclopentadienyl) Iron | |

CAS RN |

12180-80-2 |

Source

|

| Record name | 1,1′-Dibenzoylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Dibenzoylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)